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An In-Depth Technical Guide to (2R)-4-N-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-4-N-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that has emerged
as a critical building block in modern medicinal chemistry and drug discovery. Its unique
structural features, including a piperazine scaffold, a stereocenter, and an orthogonal protecting
group strategy, make it a versatile intermediate for the synthesis of complex, biologically active
molecules. This guide provides a comprehensive overview of its nomenclature,
physicochemical properties, synthesis, and significant applications, particularly in the
development of therapeutics targeting the central nervous system (CNS) and protein kinases.
Detailed experimental protocols and workflow visualizations are provided to support
researchers in its practical application.

Nomenclature and Chemical Structure

The nomenclature and key identifiers for this compound are summarized below. The structure
features a piperazine ring with a tert-butoxycarbonyl (Boc) group protecting the nitrogen at
position 4, and a carboxylic acid group at the chiral center on position 2, in the (R)-
configuration.
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Identifier Value

(2R)-4-[(2-methylpropan-2-

yl)oxycarbonyl]piperazine-2-carboxylic acid[1]

IUPAC Name

(R)-1-Boc-piperazine-2-carboxylic acid, (R)-4-N-
Common Names ) ) ) i
Boc-piperazine-2-carboxylic acid[1][2]

CAS Number 192330-11-3[1][2]

Molecular Formula C10H18N204[1][2][3][4]

(nN-1-boc-piperazine-3-carboxylic acid, (r)-
Synonyms piperazine-1,3-dicarboxylic acid 1-tert-butyl
ester[1][3]

Physicochemical and Safety Data

The key physicochemical properties of (2R)-4-N-Boc-piperazine-2-carboxylic acid are
presented in the table below. This data is essential for handling, reaction setup, and analytical
characterization.

Property Value Source
Molecular Weight 230.26 g/mol [L112][31[41[5]
Appearance White to off-white solid [3]

Purity > 95-97% (HPLC) [2][3]
Storage Conditions Store at 0-8 °C [3]

InChi Key YRYAXQJXMBETAT- o

SSDOTTSWSA-N

Hazard Information: The compound may cause skin irritation (H315), serious eye irritation
(H319), and respiratory irritation (H335).[4] Appropriate personal protective equipment should
be used during handling.

Synthesis and Stereoselective Approaches
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The synthesis of enantiomerically pure (2R)-4-N-Boc-piperazine-2-carboxylic acid is critical for
its use in pharmaceutical development, as biological activity is often stereospecific.[5] Several
strategies are employed to achieve high enantiomeric purity.

Key Synthetic Strategies:

o Chiral Precursor-Based Synthesis: This approach utilizes readily available chiral building
blocks, such as amino acids, to construct the piperazine ring with the desired
stereochemistry.[5]

o Enzymatic Kinetic Resolution: Enzymes like lipases can be used to selectively react with one
enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer.

[5]

o Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to induce
stereoselectivity during the formation of the piperazine ring or the introduction of its
functional groups.

A generalized workflow for a chiral precursor-based synthesis is illustrated below.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b164685
https://www.benchchem.com/product/b164685
https://www.benchchem.com/product/b164685
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chiral Amino Acid Precursor

ulti-step conversion

Ring Formation / Cyclization

rotection

Introduction of Protecting Groups (e.g., Boc, Ns)

rthogonal Chemistry

Selective Deprotection

urification

Final Product: (R)-1-Boc-piperazine-2-carboxylic acid

Figure 1. Generalized Synthetic Workflow
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Figure 1. Generalized Synthetic Workflow

Applications in Drug Discovery and Medicinal
Chemistry

The piperazine scaffold is a "privileged structure" in drug discovery, known for its ability to
interact with multiple biological targets and improve the physicochemical properties of drug
candidates, such as solubility and brain penetration.[5] The unique structure of (2R)-4-N-Boc-
piperazine-2-carboxylic acid makes it an exceptionally versatile intermediate.

Key Application Areas:
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o Central Nervous System (CNS) Agents: The piperazine moiety is frequently found in drugs
targeting the CNS, as it can often cross the blood-brain barrier. Derivatives are explored as
modulators for neurotransmitter receptors like serotonin and dopamine.[5]

» Kinase Inhibitors: The piperazine ring can form key interactions within the ATP-binding site of
protein kinases, a critical class of enzymes in cell signaling. The carboxylic acid group can
interact with key residues such as tyrosine, lysine, and aspartate.[5]

o Peptide Synthesis and Peptidomimetics: The compound can be used as a constrained amino
acid analogue in peptide synthesis to enhance stability and bioavailability.[3][6]

The bifunctional nature of this molecule, with a Boc-protected nitrogen at one position and a
free secondary amine and a carboxylic acid at others, allows for a systematic and controlled
synthesis of diverse compound libraries. The Boc group allows for selective functionalization at
the other nitrogen, while the carboxylic acid provides a handle for further modifications, such as
amide bond formation.[5]
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Figure 2. Role in Library Synthesis

Experimental Protocols
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Below is a representative protocol for a common reaction involving (2R)-4-N-Boc-piperazine-2-
carboxylic acid: amide bond formation.

Objective: To synthesize an amide derivative via coupling with a primary amine.
Materials:

* (2R)-4-N-Boc-piperazine-2-carboxylic acid (1.0 eq)

e Primary amine (e.g., benzylamine) (1.1 eq)

e N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCI) (1.1 eq)[7]
¢ 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)[7]

e Dichloromethane (DCM), anhydrous

e 5% Sodium bicarbonate (NaHCO3) solution

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

o Reaction Setup: To a solution of (2R)-4-N-Boc-piperazine-2-carboxylic acid (1.05 mmol, 1.1
eq) in anhydrous DCM, add EDC.HCI (1.1 eq) and DMAP (0.2 eq).[7]

 Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10
minutes.[7]

e Amine Addition: Add the primary amine (1.0 eq) to the mixture.

o Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the
reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Work-up: After completion, partition the reaction mixture between DCM and a 5% NaHCOs
solution.[7]
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o Extraction: Separate the layers and extract the aqueous phase with DCM.

e Drying and Concentration: Combine the organic layers, dry over anhydrous Na=SOs, filter,
and evaporate the solvent under reduced pressure to obtain the crude product.[8]

 Purification: Purify the crude residue by silica gel chromatography to yield the pure amide
product.[8]

Boc-Group Deprotection (If required):

Dissolve the Boc-protected product in DCM.

Add trifluoroacetic acid (TFA) (1 eq) and stir at room temperature for 2 hours.[7]

Neutralize the reaction by partitioning between DCM and 5% NaHCOs solution.[7][8]

Dry and evaporate the organic layer to yield the deprotected product.

Conclusion

(2R)-4-N-Boc-piperazine-2-carboxylic acid is a high-value chiral building block that is
indispensable in contemporary drug discovery. Its strategic combination of a privileged
piperazine core, a defined stereocenter, and orthogonal protecting groups provides medicinal
chemists with a powerful tool for creating novel and diverse molecular entities. A thorough
understanding of its properties, synthesis, and reactivity is essential for leveraging its full
potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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